N-butyl-2-piperazin-1-ylacetamide
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Overview
Description
N-butyl-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
The synthesis of N-butyl-2-piperazin-1-ylacetamide can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the cyclization of 1,2-diamine derivatives in the presence of sulfonium salts to form the piperazine ring.
Ugi reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing an amino group can undergo cycloaddition reactions to form the piperazine ring.
Chemical Reactions Analysis
N-butyl-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
N-butyl-2-piperazin-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of certain organisms. This mechanism is particularly relevant in its use as an anthelmintic agent .
Comparison with Similar Compounds
N-butyl-2-piperazin-1-ylacetamide can be compared with other piperazine derivatives, such as:
1-Piperazineacetamide, N-(1,1-dimethylethyl)-: This compound has similar structural features but different substituents, leading to variations in its biological activity.
N-butyl-2-piperazin-1-ylacetamide4-((1-(3-oxo-3-phenylpropyl)-1H-)): This derivative has additional functional groups that may enhance its pharmacological properties.
Properties
IUPAC Name |
N-butyl-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMUJPPKLVSAAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368937 |
Source
|
Record name | 1-Piperazineacetamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89433-46-5 |
Source
|
Record name | 1-Piperazineacetamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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